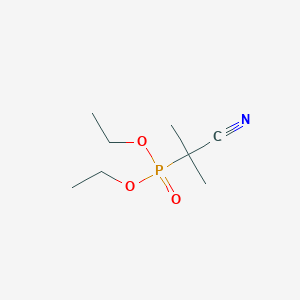
Diethyl (2-cyanopropan-2-yl)phosphonate
描述
Diethyl (2-cyanopropan-2-yl)phosphonate is an organophosphorus compound with the molecular formula C8H16NO3P. It is a versatile reagent used in organic synthesis, particularly in the formation of carbon-phosphorus bonds. This compound is known for its role in the Horner-Wadsworth-Emmons olefination reaction, which is a valuable method for the synthesis of alkenes.
准备方法
Synthetic Routes and Reaction Conditions
Diethyl (2-cyanopropan-2-yl)phosphonate can be synthesized through various methods. One common approach involves the reaction of diethyl phosphite with an appropriate alkyl halide under basic conditions. The reaction typically proceeds as follows:
Reactants: Diethyl phosphite and 2-bromo-2-cyanopropane.
Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Product Isolation: The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters can enhance the scalability of the synthesis.
化学反应分析
Types of Reactions
Diethyl (2-cyanopropan-2-yl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It is commonly used in coupling reactions, such as the Horner-Wadsworth-Emmons olefination, to form carbon-carbon double bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are employed.
Coupling Reactions: The Horner-Wadsworth-Emmons reaction typically uses aldehydes or ketones as reactants in the presence of a base.
Major Products Formed
Substitution: Products vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the phosphonate.
Reduction: Reduced forms of the phosphonate.
Coupling: Alkenes formed through the olefination reaction.
科学研究应用
Diethyl (2-cyanopropan-2-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of alkenes and other carbon-phosphorus compounds.
Biology: The compound is employed in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is used in the development of drugs and other therapeutic agents.
Industry: The compound finds applications in the production of agrochemicals, flame retardants, and other industrial chemicals.
作用机制
The mechanism of action of diethyl (2-cyanopropan-2-yl)phosphonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. In the Horner-Wadsworth-Emmons olefination, the compound reacts with aldehydes or ketones to form alkenes through a series of steps involving the formation of a phosphonate-stabilized carbanion intermediate. This intermediate then undergoes elimination to yield the desired alkene product.
相似化合物的比较
Similar Compounds
Diethyl cyanomethylphosphonate: Similar in structure but with a different alkyl group.
Diethyl benzylphosphonate: Contains a benzyl group instead of a cyanopropyl group.
Diethyl chlorophosphate: Contains a chlorine atom instead of a cyano group.
Uniqueness
Diethyl (2-cyanopropan-2-yl)phosphonate is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to participate in the Horner-Wadsworth-Emmons olefination makes it a valuable reagent in organic synthesis, particularly for the formation of alkenes.
属性
IUPAC Name |
2-diethoxyphosphoryl-2-methylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16NO3P/c1-5-11-13(10,12-6-2)8(3,4)7-9/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHQTDZZGKFHOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C)(C)C#N)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



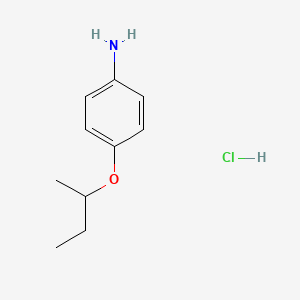
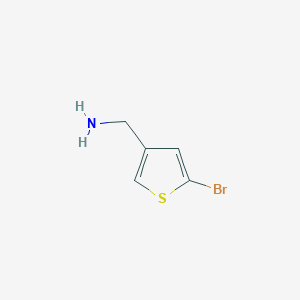
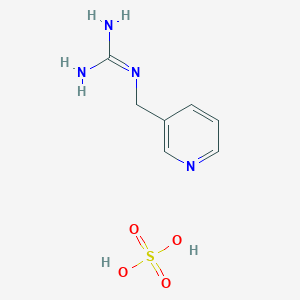



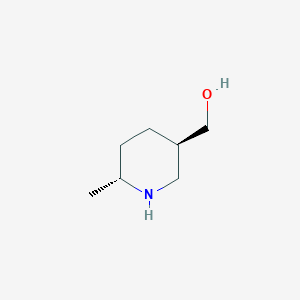
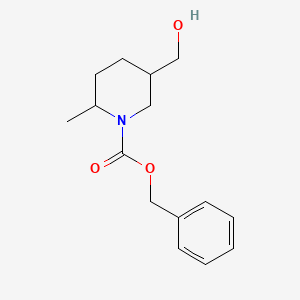
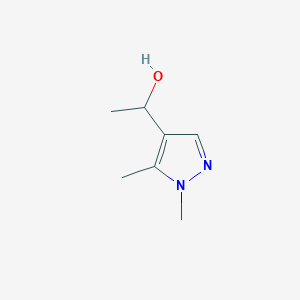
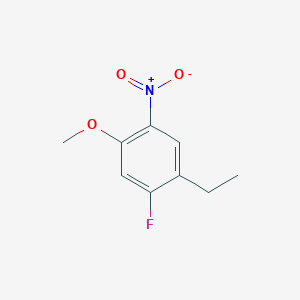
![Ethyl 7-(diacetylamino)-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B3080662.png)
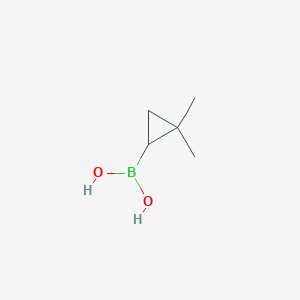
![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/structure/B3080672.png)
